Crystal System Divergence: Monoclinic P2₁/n vs. Orthorhombic P2₁2₁2₁
Single-crystal X-ray diffraction reveals that Pt(COD)I₂ crystallizes in the monoclinic space group P2₁/n, whereas both Pt(COD)Cl₂ (Syed et al., 1984) and Pt(COD)Br₂ (Wiedermann et al., 2005) adopt the orthorhombic space group P2₁2₁2₁ [1]. The unit cell parameters for Pt(COD)I₂ are a = 8.3063(13) Å, b = 10.8918(17) Å, c = 12.939(2) Å, β = 106.892(2)°, with a unit cell volume of 1120.1(3) ų (Z = 4, T = 296 K) and a calculated density of 3.303 Mg·m⁻³ [1]. This crystallographic divergence means that Pt(COD)I₂ cannot be substituted into solid-state processes or crystal engineering protocols designed for the chloride or bromide analogs without altering packing, morphology, and potentially reactivity.
| Evidence Dimension | Crystal system and space group |
|---|---|
| Target Compound Data | Monoclinic, P2₁/n, V = 1120.1(3) ų, Dx = 3.303 Mg·m⁻³ |
| Comparator Or Baseline | Pt(COD)Cl₂: Orthorhombic, P2₁2₁2₁; Pt(COD)Br₂: Orthorhombic, P2₁2₁2₁ (from cited literature) |
| Quantified Difference | Different crystal system (monoclinic vs. orthorhombic); different space group; ~11% higher density for iodide |
| Conditions | Single-crystal XRD at 296 K, Mo Kα radiation (λ = 0.71073 Å) |
Why This Matters
For solid-state applications, crystal engineering, or processes where crystal habit and packing affect performance, the iodide complex is crystallographically distinct and cannot be interchanged with the chloride or bromide without validated re-optimization.
- [1] Acta Crystallographica Section E (2009), E65, m1074. (η⁴-Cycloocta-1,5-diene)diiodidoplatinum(II). DOI: 10.1107/S1600536809029997 View Source
